molecular formula C16H11ClN2O B184233 1-Naphthalenol, 4-[(4-chlorophenyl)azo]- CAS No. 7252-64-4

1-Naphthalenol, 4-[(4-chlorophenyl)azo]-

Cat. No.: B184233
CAS No.: 7252-64-4
M. Wt: 282.72 g/mol
InChI Key: DIEZNTLMHYVBLK-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalenol, 4-[(4-chlorophenyl)azo]- (CAS RN: 7252-64-4) is an azo dye characterized by a naphthalene backbone substituted with a hydroxyl group at position 1 and a 4-chlorophenylazo moiety at position 2. Its molecular formula is C₁₆H₁₁ClN₂O, with a molecular weight of 282.724 g/mol . Key physicochemical properties include a high lipophilicity (logP = 5.614) and a calculated boiling point of 915.03 K, as derived from Joback and Crippen methods . The compound’s IUPAC name and structure are shown below: IUPAC Name: 4-[(E)-(4-Chlorophenyl)diazenyl]-1-naphthol Structure: (Refer to NIST for 3D visualization) .

Properties

CAS No.

7252-64-4

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

IUPAC Name

4-[(4-chlorophenyl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C16H11ClN2O/c17-11-5-7-12(8-6-11)18-19-15-9-10-16(20)14-4-2-1-3-13(14)15/h1-10,20H

InChI Key

DIEZNTLMHYVBLK-XDJHFCHBSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)Cl

Isomeric SMILES

C1=CC=C2C(=O)C=C/C(=N\NC3=CC=C(C=C3)Cl)/C2=C1

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)Cl

Other CAS No.

7252-64-4

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Bioactivities/Properties LogP Source
1-Naphthalenol, 4-[(4-chlorophenyl)azo]- C₁₆H₁₁ClN₂O 282.72 -Cl at phenyl; -OH at naphthalenol-1 High lipophilicity; potential dye applications 5.614
(E)-1-((4-Chlorophenyl)diazenyl)naphthalen-2-ol ([A2] in ) C₁₆H₁₁ClN₂O 282.72 -Cl at phenyl; -OH at naphthalenol-2 Antimicrobial, anthelminthic N/A
4-((4-Methylphenyl)azo)-1-naphthalenol C₁₇H₁₄N₂O 262.31 -CH₃ at phenyl; -OH at naphthalenol-1 Lower lipophilicity (estimated ~4.8) N/A
1-(4-Tolylazo)-2-naphthol C₁₇H₁₄N₂O 262.31 -CH₃ at phenyl; -OH at naphthalenol-2 Industrial dye intermediate N/A
1-((4-Hydroxyphenyl)azo)-2-naphthalenol C₁₆H₁₂N₂O₂ 264.28 -OH at phenyl; -OH at naphthalenol-2 Enzyme interactions (alkaline phosphatase) N/A

Positional Isomerism and Bioactivity

  • Hydroxyl Position: The target compound’s hydroxyl group at position 1 of naphthalenol ([9]) contrasts with [A2] in , where the -OH is at position 2. For example, [A2] demonstrated antimicrobial activity against E. coli and S.
  • Substituent Effects: Replacing -Cl with -CH₃ (e.g., 4-((4-methylphenyl)azo)-1-naphthalenol ) reduces molecular weight and electronegativity, lowering lipophilicity (estimated logP ~4.8 vs. 5.614 for the target). This may enhance aqueous solubility but reduce membrane permeability.

Material Science Relevance

  • AZO Derivatives in Thin Films : While unrelated to the target compound, and discuss aluminum-doped zinc oxide (AZO) films for conductive applications. This highlights the broader industrial relevance of azo/azobenzene derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.